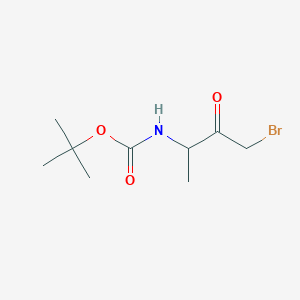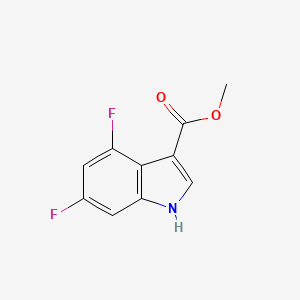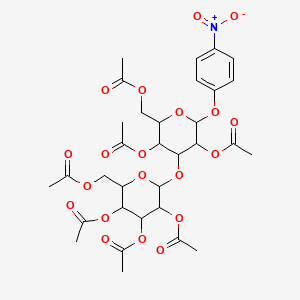
Phosphinic acid,tetradecyl-(6CI,7CI,8CI,9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phosphinic acid, tetradecyl- (6CI,7CI,8CI,9CI) is a chemical compound with the molecular formula C14H31O2P. It is also known as tetradecylphosphinic acid. This compound is characterized by the presence of a long alkyl chain (tetradecyl group) attached to a phosphinic acid moiety. It is used in various industrial and research applications due to its unique chemical properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Phosphinic acid, tetradecyl- (6CI,7CI,8CI,9CI) can be synthesized through several methods. One common approach involves the reaction of tetradecyl alcohol with phosphorus trichloride (PCl3) in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate tetradecylphosphine, which is then oxidized to form tetradecylphosphinic acid .
Industrial Production Methods
In industrial settings, the production of phosphinic acid, tetradecyl- (6CI,7CI,8CI,9CI) typically involves large-scale reactions using similar synthetic routes. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Phosphinic acid, tetradecyl- (6CI,7CI,8CI,9CI) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids.
Reduction: It can be reduced to form phosphines.
Substitution: The alkyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Phosphonic acids.
Reduction: Phosphines.
Substitution: Various substituted phosphinic acids.
Aplicaciones Científicas De Investigación
Phosphinic acid, tetradecyl- (6CI,7CI,8CI,9CI) has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a bioactive compound.
Medicine: Explored for its potential therapeutic properties.
Industry: Used in the production of surfactants, lubricants, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of phosphinic acid, tetradecyl- (6CI,7CI,8CI,9CI) involves its interaction with molecular targets such as enzymes and receptors. The long alkyl chain allows it to interact with hydrophobic regions of proteins, potentially modulating their activity. The phosphinic acid moiety can participate in hydrogen bonding and other interactions, influencing the compound’s overall biological activity .
Comparación Con Compuestos Similares
Phosphinic acid, tetradecyl- (6CI,7CI,8CI,9CI) can be compared with other similar compounds such as:
Pentylphosphinic acid: Shorter alkyl chain, different physical and chemical properties.
Heptyl-hydroxy-oxophosphanium: Different functional groups, leading to varied reactivity.
Decylphosphonous acid: Intermediate alkyl chain length, distinct applications.
The uniqueness of phosphinic acid, tetradecyl- (6CI,7CI,8CI,9CI) lies in its long alkyl chain, which imparts specific hydrophobic properties and influences its reactivity and applications .
Propiedades
Fórmula molecular |
C14H31O4P2+ |
|---|---|
Peso molecular |
325.34 g/mol |
Nombre IUPAC |
hydroxy-oxo-tetradecylphosphanium;phosphenous acid |
InChI |
InChI=1S/C14H29O2P.HO2P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17(15)16;1-3-2/h2-14H2,1H3;(H,1,2)/p+1 |
Clave InChI |
FFMZRZJIUUJLEG-UHFFFAOYSA-O |
SMILES canónico |
CCCCCCCCCCCCCC[P+](=O)O.OP=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![sodium;4-azanidyl-3-[(3,5-dinitro-2-oxidophenyl)diazenyl]naphthalene-1-sulfonate;chromium(3+);hydron](/img/structure/B15125390.png)
![tert-butyl N-[2-[4-[(3-hydroxycyclohexyl)carbamoylsulfamoyl]phenyl]ethyl]carbamate](/img/structure/B15125398.png)





![Boronic acid, B-[(1R,2R)-2-methylcyclopropyl]-, rel-](/img/structure/B15125460.png)

![Silodosin Impurity 6;(R)-1-[3-(Acetyloxy)propyl]-2,3-dihydro-5-[2-[[2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethyl]amino]propyl]-1H-Indole-7-carboxamide](/img/structure/B15125483.png)
![ethyl 1-{6-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-9H-purin-2-yl}-1H-pyrazole-4-carboxylate](/img/structure/B15125488.png)
![3-[4-[2-(4-Fluorophenyl)-5,5-dimethyl-1,3-dioxan-2-yl]butanoyl]-4-phenyl-1,3-oxazolidin-2-one](/img/structure/B15125493.png)
